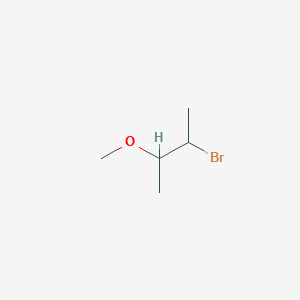

2-Bromo-3-methoxy-butane

Übersicht

Beschreibung

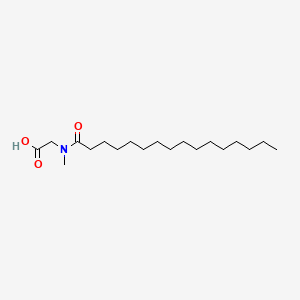

“2-Bromo-3-methoxy-butane” is a chemical compound with the molecular formula C5H11Br . It is also known by other names such as “2-Brom-3-methylbutan” in German, “2-Bromo-3-méthylbutane” in French, and "Butane, 2-bromo-3-methyl-" .

Synthesis Analysis

The synthesis of “2-Bromo-3-methoxy-butane” can involve various methods. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene has been reported . This reaction involves the use of UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . Another method involves the elimination reaction of 2-bromo-2-methylpropane .Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methoxy-butane” can be analyzed using various techniques. For instance, the structure can be viewed using Java or Javascript . The molecular weight of “2-Bromo-3-methoxy-butane” is 167.044 .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-3-methoxy-butane” can be complex. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene involves multiple steps . Another reaction is the hydrolysis of 2-bromo-3-methyl butane by SN1 mechanism, which mainly gives 2-methyl-2-butanol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-methoxy-butane” can be analyzed using various techniques. For instance, the molecular weight of “2-Bromo-3-methoxy-butane” is 167.044 .Wissenschaftliche Forschungsanwendungen

Autopolymerization

The compound 2-bromo-3-methoxythiophene, which is similar to 2-Bromo-3-methoxy-butane, has been studied for its autopolymerization properties . The physical and chemical properties of thiophene derivatives have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .

Polymer Structure Analysis

The polymerization reaction of 2-bromo-3-methoxythiophene has been analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . This analysis provides useful information for the design of monomers via autopolymerization .

Synthesis of Functional Materials

Thiophene derivatives, including 2-bromo-3-methoxythiophene, have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Oligothiophenes and polythiophenes derived from thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli .

Application in Field-Effect Transistors

Thiophene derivatives have been used in the application of field-effect transistors . The unique electronic, optical, and redox properties of thiophene make it a suitable candidate for such applications .

Use in Electroluminescent Devices

Thiophene derivatives have been used in electroluminescent devices . The small HOMO-LUMO gap and high polarizability of a sulfur atom in thiophene contribute to its unique properties, making it suitable for such applications .

Solar Cell Applications

Thiophene derivatives have been used in solar cells . The unique properties of thiophene, including its small HOMO-LUMO gap and high polarizability of a sulfur atom, make it a suitable candidate for such applications .

Wirkmechanismus

Target of Action

Similar compounds, such as alkyl halides, typically interact with nucleophilic sites in various biochemical systems .

Mode of Action

2-Bromo-3-methoxy-butane, being an alkyl halide, is likely to undergo nucleophilic substitution reactions. For instance, it may undergo an E2 elimination mechanism, where a base deprotonates a hydrogen atom adjacent to the carbon attached to the bromine atom, leading to the formation of a double bond and the release of a bromide ion .

Biochemical Pathways

Alkyl halides like this compound are often involved in organic synthesis reactions, such as the suzuki-miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The pharmacokinetics of such compounds can be influenced by factors like molecular weight, which for 2-bromo-3-methoxy-butane is 167044 .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species can influence the action, efficacy, and stability of 2-Bromo-3-methoxy-butane. For instance, the Suzuki-Miyaura coupling, in which similar compounds might participate, requires specific reaction conditions .

Safety and Hazards

“2-Bromo-3-methoxy-butane” can pose various safety hazards. For instance, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Zukünftige Richtungen

The future directions for the study and use of “2-Bromo-3-methoxy-butane” can involve various areas. For instance, the elimination reaction of 2-bromo-2-methylpropane can be further studied . Additionally, the autopolymerization reaction of 2-bromo-3-methoxythiophene can provide useful information for the design of monomers via autopolymerization .

Relevant Papers There are several relevant papers that provide more information about “2-Bromo-3-methoxy-butane”. For instance, a paper titled “Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure” provides detailed information about the autopolymerization reaction of 2-bromo-3-methoxythiophene . Another paper titled “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” discusses the protodeboronation of 1, 2, and 3 alkyl boronic esters .

Eigenschaften

IUPAC Name |

2-bromo-3-methoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-4(6)5(2)7-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFFVQPIBJUTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313928 | |

| Record name | 2-Bromo-3-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxy-butane | |

CAS RN |

24618-36-8 | |

| Record name | 2-Bromo-3-methoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24618-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)

![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)

![Dinaphtho[2,3-b;2',3-d]thiophene](/img/structure/B3050191.png)